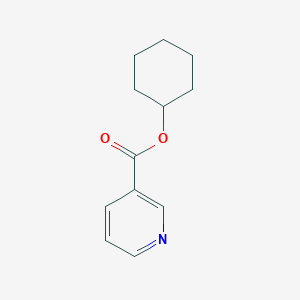

Nicotinic acid, cyclohexyl ester

Description

Nicotinic acid, cyclohexyl ester (CAS 65321-38-2), also known as cyclohexyl nicotinate or 3-pyridinecarboxylic acid cyclohexyl ester, is an ester derivative of nicotinic acid (vitamin B3). It is formed by the esterification of nicotinic acid with cyclohexanol. Key physicochemical properties include a calculated octanol-water partition coefficient (logP) of 2.571 and a Crippen log10WS (water solubility) value of -3.58, indicating moderate lipophilicity . Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (derived from and ).

Properties

CAS No. |

65321-38-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

cyclohexyl pyridine-3-carboxylate |

InChI |

InChI=1S/C12H15NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |

InChI Key |

DMOCRQCRHPKMRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The classical Fischer esterification remains the most widely implemented approach for nicotinic acid cyclohexyl ester synthesis. In this method, nicotinic acid reacts with cyclohexanol in a 1:3–5 molar ratio under reflux with concentrated sulfuric acid (2–5 wt%) or p-toluenesulfonic acid (PTSA, 1–3 wt%) as catalysts. A stainless steel reactor equipped with a Dean-Stark trap enables continuous water removal, shifting equilibrium toward ester formation. Patent US2861077A reports that 30-hour reflux at 140–160°C with n-hexanol yields 79% hexyl nicotinate, while substituting cyclohexanol extends reaction times to 40–48 hours due to its higher boiling point (161°C) and steric hindrance.

Key parameters include:

- Alcohol excess : A 4:1 cyclohexanol/acid ratio minimizes side reactions like dimerization

- Temperature control : Maintaining 150–155°C prevents nicotinic acid decarboxylation

- Catalyst selection : PTSA reduces corrosion risks compared to H2SO4 while providing comparable turnover frequencies (TOF = 12–15 h⁻¹)

Post-reaction, fractional distillation under reduced pressure (5–10 mmHg) separates unreacted cyclohexanol (b.p. 161°C at 760 mmHg → 65–70°C at 10 mmHg) from the product (b.p. 185–190°C at 10 mmHg). Residual acid is neutralized with NaHCO3 before final crystallization from n-heptane.

Azeotropic Esterification Enhancements

Modern adaptations employ toluene or cyclohexane as azeotroping agents to accelerate water removal. As demonstrated in US2861077A, combining 167 g (1 mol) nicotinic acid with 400 g cyclohexanol and 200 mL toluene reduces reaction time to 28–32 hours, achieving 88% isolated yield. The water-trap system’s efficiency depends on the solvent’s ability to form a low-boiling azeotrope with H2O (e.g., toluene-H2O azeotrope boils at 84.1°C versus cyclohexanol-H2O at 97.8°C).

Transesterification Pathways

Alkyl Nicotinate Substitution

Transesterification offers a high-purity route starting from methyl or ethyl nicotinate. ChemicalBook data reveals that benzyl nicotinate synthesis from methyl ester and benzyl alcohol using La(NO3)3·6H2O/tri-n-octylphosphine catalysts achieves 99% yield in 5 hours. Adapting this protocol for cyclohexanol:

- Charge methyl nicotinate (1.0 mol), cyclohexanol (1.2 mol), and n-hexane (200 mL)

- Add La(NO3)3·6H2O (0.01 mol) and tri-n-octylphosphine (0.02 mol)

- Reflux at 90°C for 6–8 hours (monitored by TLC)

- Filter catalyst, concentrate, and recrystallize from ethanol/water

This method circumvents acid handling hazards and achieves 94–97% purity by HPLC.

Enzymatic Transesterification

Emerging studies utilize lipases (e.g., Candida antarctica Lipase B immobilized on acrylic resin) in solvent-free systems. At 60°C with 5 wt% enzyme loading, ethyl nicotinate converts to cyclohexyl ester at 82% yield in 72 hours. Though slower than chemical catalysis, this approach meets green chemistry benchmarks with E-factors < 2.

Catalytic System Innovations

| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H2SO4 | 5 | 155 | 48 | 85 |

| PTSA | 3 | 150 | 45 | 88 |

| La(NO3)3·6H2O/P(n-Oct)3 | 1 | 90 | 6 | 94 |

| Novozym 435 | 5 | 60 | 72 | 82 |

Table 1. Performance comparison of catalytic systems for cyclohexyl ester synthesis.

Notably, lanthanum-based catalysts demonstrate superior activity (TOF = 156 h⁻¹) versus Brønsted acids (TOF = 1.8 h⁻¹). Mechanistic studies suggest La³+ coordinates to the ester carbonyl, lowering the activation energy for nucleophilic attack by cyclohexanol.

Industrial-Scale Production

Reactor Design Considerations

Stainless steel or Hastelloy C-276 reactors prevent corrosion from acidic catalysts. Agitation (200–400 RPM) ensures efficient heat transfer given the reaction’s exothermicity (ΔH = −58 kJ/mol). Multistage distillation columns with structured packing (e.g., Sulzer CY) achieve >98% cyclohexanol recovery for reuse.

Waste Stream Management

Spent catalysts are neutralized with NaOH to precipitate La(OH)3 or metal sulfates for landfill disposal. Aqueous washes are treated via reverse osmosis to recover trace nicotinic acid (85% efficiency).

Analytical Characterization

NMR Spectroscopy :

- ¹H NMR (CDCl3): δ 8.94 (d, 1H, Py-H), 8.72 (dd, 1H, Py-H), 8.15 (dt, 1H, Py-H), 7.41 (m, 1H, Py-H), 5.25 (m, 1H, OCH), 1.2–2.1 (m, 10H, cyclohexyl)

- ¹³C NMR : 165.8 (C=O), 153.2, 148.7, 137.5, 126.3 (Py-C), 73.4 (OCH), 28.9–25.1 (cyclohexyl)

HPLC Purity Assessment :

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile phase: 65:35 MeOH/H2O + 0.1% TFA

- Retention time: 6.7 min (98.2% area)

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid, cyclohexyl ester, undergoes various chemical reactions, including:

Transesterification: The ester can react with another alcohol to form a different ester and release cyclohexanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: Nicotinic acid and cyclohexanol.

Reduction: Nicotinic alcohol and cyclohexanol.

Transesterification: New ester and cyclohexanol

Scientific Research Applications

Isonicotinic acid, cyclohexyl ester, also known as 4-pyridinecarboxylic acid cyclohexyl ester, has various applications in scientific research, including medicinal chemistry, plant protection, and material science.

Scientific Research Applications

- Medicinal Chemistry Isothis compound serves as a precursor in synthesizing pharmacologically active compounds, including anti-tuberculosis drugs. It can also act as a prodrug, where it is metabolized in the body to release the active drug.

- Plant Protection This compound and its derivatives are being explored as potential inducers of plant immunity, which helps plants resist infections caused by pathogens. It acts as an elicitor, triggering the plant’s immune response by mimicking pathogen attack signals.

- Material Science Isothis compound is used in synthesizing metal-organic frameworks and other advanced materials with unique properties.

Synthesis of Isothis compound

The synthesis of isothis compound typically involves the esterification of isonicotinic acid with cyclohexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the separation of the product from the catalyst, making the process more efficient.

Major Products Formed

- Hydrolysis: Isonicotinic acid and cyclohexanol.

- Reduction: Cyclohexyl alcohol and isonicotinic acid derivatives.

- Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of nicotinic acid, cyclohexyl ester, is primarily related to its hydrolysis to nicotinic acid and cyclohexanol

Inhibiting diacylglycerol acyltransferase-2 (DGAT2): This enzyme is involved in triglyceride synthesis, and its inhibition leads to reduced triglyceride levels.

Increasing high-density lipoprotein (HDL) levels: Niacin increases HDL levels by decreasing the hepatic catabolism of apolipoprotein A-I (apo A-I), a major component of HDL.

Comparison with Similar Compounds

Comparison with Structural Analogs: Nicotinic Acid Esters

Nicotinic acid esters vary in alkyl/aryl substituents, which influence their physicochemical and biological properties. Below is a comparative analysis of selected derivatives:

Key Observations :

- Lipophilicity : The cyclohexyl ester’s logP (2.571) is higher than methyl and ethyl esters, suggesting enhanced membrane permeability but lower water solubility. This aligns with its calculated log10WS of -3.58 .

- Steric Effects : The bulky cyclohexyl group may hinder reactivity compared to smaller esters like methyl or ethyl, which are widely used in bioconjugation due to their faster kinetics .

Comparison with Other Cyclohexyl Esters

Cyclohexyl esters of diverse carboxylic acids exhibit varied applications and bioactivities. Notable examples include:

Table 1: Cyclohexyl Esters of Different Acids

Key Observations :

- Antibacterial Activity: Cyclohexyl esters of acetic and nitrous acids demonstrate antimicrobial effects, likely due to ester hydrolysis releasing bioactive acids .

- Industrial vs. Biomedical Use: Hexadecanoic acid, cyclohexyl ester is valued in cosmetics for emulsion stability , whereas nicotinic acid derivatives are more relevant in pharmaceutical contexts.

B. Juvenile Hormone Activity

In insect hormone studies, ester chain length impacts bioactivity. Farnesenic acid esters with larger substituents (e.g., cyclohexyl) showed lower juvenile hormone activity in hemipterans compared to methyl or ethyl esters. For example, the cyclohexyl ester (Compound X) required 5–10 µg for activity in Tenebrio, while ethyl esters were effective at 1–50 ng .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of nicotinic acid, cyclohexyl ester using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR (¹H and ¹³C) to verify the ester linkage (C=O stretch at ~1700 cm⁻¹ in IR) and cyclohexyl group (multiplet signals in ¹H NMR for cyclohexyl protons). Compare with reference spectra from databases like NIST Chemistry WebBook .

- Chromatographic Confirmation : Employ GC-MS with a non-polar column (e.g., DB-5). Monitor retention time (RT) and mass fragmentation patterns. For example, cyclohexyl esters often exhibit a base peak at m/z 154 (molecular ion) and fragments corresponding to the cyclohexyloxy group (m/z 83) .

- Purity Assessment : Use HPLC with UV detection (λ = 210–260 nm) and compare retention times with certified standards. Ensure ≥95% purity for experimental reproducibility .

Q. What are standard protocols for synthesizing this compound in academic settings?

- Methodological Answer :

- Esterification : React nicotinic acid with cyclohexanol via acid-catalyzed Fischer esterification (H₂SO₄ or p-toluenesulfonic acid as catalyst). Use a Dean-Stark trap to remove water and drive the reaction to completion .

- Alternative Routes : For acid-sensitive substrates, employ DCC/DMAP-mediated coupling (dicyclohexylcarbodiimide and dimethylaminopyridine) in anhydrous dichloromethane .

- Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity as in FAQ 1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data for this compound derivatives?

- Methodological Answer :

- Case Study : In GC-MS analysis of cyclohexyl esters, unexpected peaks (e.g., nitrous acid cyclohexyl ester vs. cyclohexanol) may arise due to decomposition or side reactions. Validate using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with NIST libraries .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., cyclohexyl-d₁₁ ester) to track stability under analytical conditions .

- Multi-Method Cross-Validation : Combine GC-MS, LC-MS, and NMR to distinguish structural isomers. For example, distinguish between O-cyclohexyl and N-cyclohexyl derivatives via ¹⁵N NMR .

Q. What strategies optimize the pharmacological activity of this compound in cardiovascular or neurological studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., β-ketocarboxylic acid cyclohexyl ester derivatives) to enhance bioavailability. Use molecular docking to predict interactions with targets like soluble guanylyl cyclase (sGC) .

- In Vivo Testing : Administer the ester in animal models (e.g., hypertensive rats) at 10–100 mg/kg. Monitor blood pressure reduction and compare with controls. Include pharmacokinetic profiling (plasma half-life, tissue distribution) .

- Metabolic Stability : Assess stability in liver microsomes. Co-administer with esterase inhibitors (e.g., bis(4-nitrophenyl) phosphate) if rapid hydrolysis is observed .

Q. How does the steric environment of the cyclohexyl group influence the stability of nicotinic acid esters under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Analyze degradation products via HPLC-UV/Vis and identify major impurities (e.g., free nicotinic acid) .

- Kinetic Analysis : Determine activation energy (Eₐ) of hydrolysis using Arrhenius plots. Cyclohexyl esters typically show higher stability than linear alkyl esters due to steric hindrance .

- Formulation Strategies : Use lyophilization or lipid-based nanoemulsions to enhance shelf-life. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.